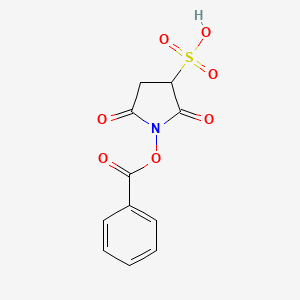
1-(Benzoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid is an organic compound with a complex structure that includes a benzoyloxy group, a dioxopyrrolidine ring, and a sulfonic acid group
Vorbereitungsmethoden
The synthesis of 1-(Benzoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid typically involves multiple steps, starting with the preparation of the dioxopyrrolidine ring. This can be achieved through the reaction of maleic anhydride with ammonia, followed by cyclization. The benzoyloxy group is introduced via esterification with benzoyl chloride. The sulfonic acid group is then added through sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
1-(Benzoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, where nucleophiles such as amines or thiols replace the benzoyloxy group, forming new derivatives.
Hydrolysis: The ester bond in the benzoyloxy group can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol
Wissenschaftliche Forschungsanwendungen
1-(Benzoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-(Benzoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The benzoyloxy group can form hydrogen bonds and π-π interactions with aromatic residues in proteins, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The dioxopyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(Benzoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid include:
Benzoyl derivatives: Compounds like benzoyl peroxide and benzoyl chloride share the benzoyloxy group but differ in their reactivity and applications.
Dioxopyrrolidine derivatives: Compounds such as succinimide and maleimide contain the dioxopyrrolidine ring but lack the benzoyloxy and sulfonic acid groups.
Sulfonic acid derivatives: Compounds like p-toluenesulfonic acid and methanesulfonic acid contain the sulfonic acid group but differ in their overall structure and properties.
The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H9NO7S |
|---|---|
Molekulargewicht |
299.26 g/mol |
IUPAC-Name |
1-benzoyloxy-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C11H9NO7S/c13-9-6-8(20(16,17)18)10(14)12(9)19-11(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,16,17,18) |
InChI-Schlüssel |
LQHOHZMTFYBAGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=CC=C2)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







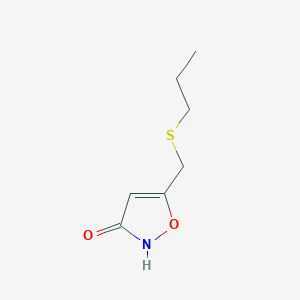
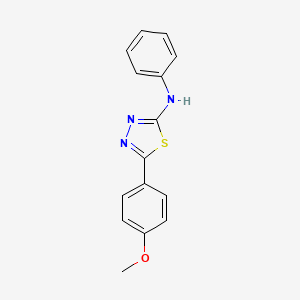
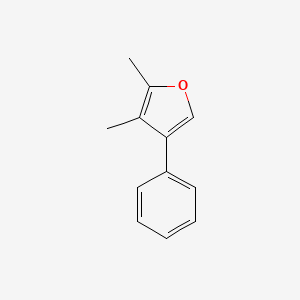
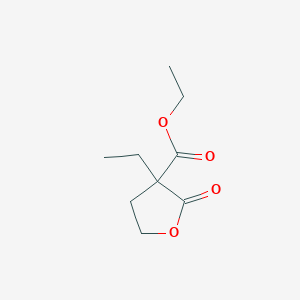
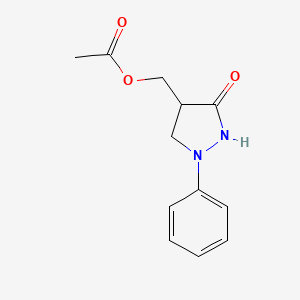
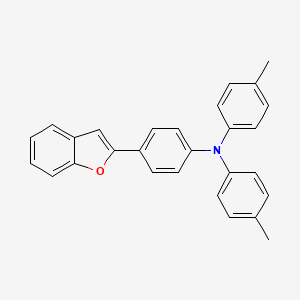
![N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B15212194.png)


